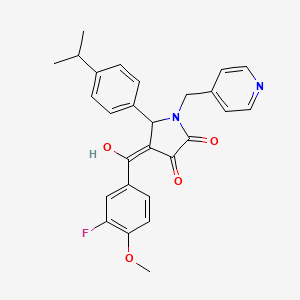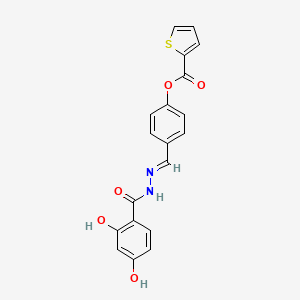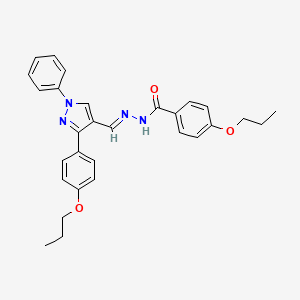![molecular formula C27H27N5OS B12020532 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12020532.png)
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazid ist eine komplexe organische Verbindung mit potentiellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung enthält einen Triazolring, der für seine vielfältigen biologischen Aktivitäten bekannt ist, und eine Hydrazidgruppe, die häufig in der medizinischen Chemie eingesetzt wird.
Vorbereitungsmethoden
Die Synthese von 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazid umfasst in der Regel mehrere Schritte. Ein übliches Verfahren beinhaltet die S-Alkylierung eines Triazol-Thiol-Zwischenprodukts mit einem geeigneten Alkylierungsmittel, gefolgt von der Kondensation mit einem Hydrazidderivat. Die Reaktionsbedingungen erfordern häufig ein alkalisches Medium und Rückflusstemperaturen, um eine vollständige Umwandlung sicherzustellen .
Chemische Reaktionsanalyse
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Sie kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Mitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Triazolring oder an der Hydrazidgruppe auftreten. Gängige Reagenzien und Bedingungen für diese Reaktionen umfassen saure oder basische Umgebungen, Lösungsmittel wie Ethanol oder DMSO und Temperaturen im Bereich von Raumtemperatur bis zu Rückflussbedingungen.
Wissenschaftliche Forschungsanwendungen
2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein zur Synthese komplexerer Moleküle verwendet.
Biologie: Es hat potenzielle antimikrobielle und antimykotische Eigenschaften.
Medizin: Es wird auf seine potenzielle Verwendung bei der Entwicklung neuer Pharmazeutika untersucht.
Industrie: Es kann bei der Synthese von Spezialchemikalien und -materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Triazolring kann an die aktiven Zentren von Enzymen binden und deren Aktivität hemmen, während die Hydrazidgruppe Wasserstoffbrückenbindungen mit biologischen Molekülen bilden kann, wodurch die Bindungsaffinität erhöht wird. Diese Wechselwirkungen können normale Zellprozesse stören und zu den biologischen Wirkungen der Verbindung führen .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the hydrazide group. Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or DMSO, and temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity, while the hydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen umfassen:
- 2-{[4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazid
- (±)-2-{[4-(4-Bromphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazid
Diese Verbindungen haben ähnliche strukturelle Merkmale, unterscheiden sich jedoch in ihren Substituenten, was ihre biologischen Aktivitäten und chemischen Eigenschaften deutlich beeinflussen kann. Die einzigartige Kombination der Triazol- und Hydrazidgruppen in 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazid macht es zu einer wertvollen Verbindung für verschiedene Anwendungen .
Eigenschaften
Molekularformel |
C27H27N5OS |
|---|---|
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H27N5OS/c1-4-21-9-11-22(12-10-21)17-28-29-25(33)18-34-27-31-30-26(23-13-5-19(2)6-14-23)32(27)24-15-7-20(3)8-16-24/h5-17H,4,18H2,1-3H3,(H,29,33)/b28-17+ |
InChI-Schlüssel |
RDLKRLAZSSPDNE-OGLMXYFKSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-bromophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12020455.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12020470.png)
![3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-P-tolyl-1H-pyrazole-5-carboxylic acid](/img/structure/B12020478.png)





![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12020499.png)
![3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B12020508.png)



